1-Ethylpiperazine-2,5-dione
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Overview
Description
1-Ethylpiperazine-2,5-dione is an organic compound with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol . It is a derivative of piperazine, featuring a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of ethylamine with maleic anhydride, followed by cyclization to form the piperazine ring . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Ethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
1-Ethylpiperazine-2,3-dione: Another derivative of piperazine with similar structural features but different reactivity and applications.
1-Methylpiperazine-2,5-dione: A methyl-substituted analogue with distinct chemical properties.
1-Phenylpiperazine-2,5-dione: A phenyl-substituted derivative used in different research contexts.
Uniqueness: 1-Ethylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-ethylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-8-4-5(9)7-3-6(8)10/h2-4H2,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLZGYSOTGISDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)NCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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